(C2H5)2SiH2 chemical properties and reactivity
(C2H5)2SiH2 chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Diethylsilane ((C₂H₅)₂SiH₂)
Abstract
Diethylsilane ((C₂H₅)₂SiH₂), a dialkylsilane, is a versatile and highly reactive organosilicon compound. Characterized by the presence of two reactive silicon-hydrogen (Si-H) bonds, it serves as a potent reducing agent and a critical precursor in hydrosilylation reactions and materials science applications. Its distinct reactivity profile, differing from more sterically hindered trialkylsilanes, makes it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical development professionals. This guide provides a comprehensive overview of the fundamental chemical properties of diethylsilane, its core reactivity, detailed experimental protocols, and essential safety considerations for its application in a research and development setting.
Introduction
Diethylsilane, with the chemical formula (C₂H₅)₂SiH₂, is a colorless, highly flammable liquid that has garnered significant interest in both academic and industrial research.[1] As an organosilane, its chemistry is dominated by the polar and labile Si-H bonds, which are susceptible to a wide range of transformations. It is a key intermediate in the synthesis of complex organosilicon compounds and serves as a precursor for the deposition of silicon-containing thin films.[2][3] This guide aims to provide a detailed exploration of its physicochemical characteristics and multifaceted reactivity, offering insights into its application in organic synthesis and materials chemistry.
Physicochemical and Spectroscopic Properties
The physical properties of diethylsilane are critical for its handling, purification, and use in various reaction setups. It is a volatile liquid with a low boiling point, necessitating careful handling in well-ventilated areas and under inert atmospheres to prevent contact with air and moisture.[1][4]
Table 1: Physicochemical Properties of Diethylsilane
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Si | [2][5] |
| Molecular Weight | 88.22 g/mol | [5] |
| CAS Number | 542-91-6 | [2] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 56 °C | [2] |
| Melting Point | -132 °C | [2][4] |
| Density | 0.681 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.391 | [2] |
| Flash Point | -20 °C (-4 °F) | [4] |
| Solubility | Miscible with tetrahydrofuran, diethyl ether, benzene.[2][6] Immiscible with water.[4] |
Spectroscopic data is essential for the characterization of diethylsilane and for monitoring its reactions. While specific spectral data for diethylsilane is limited in the provided search results, general characteristics of Si-H bonds are well-known. The Si-H stretch in infrared spectroscopy typically appears in the region of 2100-2200 cm⁻¹. In ¹H NMR spectroscopy, the hydrogens attached to silicon (Si-H) exhibit a characteristic chemical shift, and coupling to the ²⁹Si isotope can often be observed.
Core Reactivity and Synthetic Applications
The reactivity of diethylsilane is centered around the two Si-H bonds, which can participate in a variety of transformations, including hydrosilylation, reductions, and reactions with electrophiles.
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne, and is a cornerstone of organosilicon chemistry.[7] This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Karstedt's or Speier's catalyst), rhodium (e.g., Wilkinson's catalyst), or gold.[7][8] The reaction with an alkyne can yield various vinylsilane isomers.[9]
The general mechanism for platinum-catalyzed hydrosilylation (the Chalk-Harrod mechanism) involves the oxidative addition of the silane to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.
More recently, gold nanoparticles supported on TiO₂ have been shown to be effective catalysts for the double hydrosilylation of nitriles using diethylsilane, leading to primary amines after deprotection.[8] This highlights the unique reactivity of dihydrosilanes like diethylsilane compared to monohydrosilanes, which are unreactive under these conditions.[8]
-
Reaction Setup: A dry, multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The alkene substrate and a suitable anhydrous solvent (e.g., toluene or THF) are charged into the flask.
-
Catalyst Addition: A catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) is added to the stirred solution.
-
Silane Addition: Diethylsilane is added dropwise to the reaction mixture at a controlled temperature. The reaction can be exothermic, so cooling may be necessary.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as GC-MS or TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, the catalyst may be removed by filtration through a pad of silica gel or celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield the desired alkyl(diethyl)silane.[10]
Reduction of Functional Groups
Diethylsilane is an effective reducing agent for a variety of functional groups, often in the presence of a catalyst. Its utility stems from its ability to act as a hydride donor.
-
Reduction of Amides and Nitriles: Diethylsilane can reduce secondary amides to either imines or secondary amines using iridium catalysts like [Ir(COE)₂Cl]₂.[3][11] The reaction proceeds stepwise, allowing for the isolation of the imine intermediate by using a stoichiometric amount of the silane.[11] Similarly, nitriles can be converted to primary amines via a double hydrosilylation pathway catalyzed by gold nanoparticles.[8]
-
Reduction of Carbonyls: In conjunction with catalysts, diethylsilane readily reduces aldehydes and ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to alcohols.[12] Gold nanoparticle catalysis has shown that these reductions can occur almost instantaneously at room temperature.[12]
Caption: Workflow for the reduction of a secondary amide using diethylsilane.
Reactions with Halides and Acids
Diethylsilane reacts with inorganic halides, providing a route to halodiethylsilanes. For example, reaction with a deficiency of mercuric bromide (HgBr₂) yields diethylbromosilane, while reaction with iodine can produce diethyliodosilane.[13] These reactions are driven by the formation of strong silicon-halogen bonds.[13] The reactivity with acids can lead to the oxidation of the silane; for instance, reaction with nitric acid can produce hexaethyldisiloxane.[13][14]
Applications in Materials Science: Chemical Vapor Deposition (CVD)
Diethylsilane is a key precursor in the microelectronics industry for the low-pressure chemical vapor deposition (LPCVD) of silicon dioxide (SiO₂) and silicon carbide (SiC) thin films.[2][3][15] Alkylsilanes like diethylsilane are considered advantageous as they are less toxic and flammable than silane (SiH₄).[15]
On a heated silicon surface, diethylsilane adsorbs dissociatively, forming SiH and SiC₂H₅ surface species.[15][16] The ethyl groups on the surface then decompose via a β-hydride elimination mechanism, releasing ethylene (CH₂=CH₂) as a gaseous byproduct and leaving behind silicon and hydrogen on the surface.[15][16] The hydrogen eventually desorbs as H₂ at higher temperatures.[16] This clean decomposition pathway is crucial for growing high-purity silicon-containing films.
Caption: β-hydride elimination pathway for diethylsilane in CVD.
Handling, Storage, and Safety
Diethylsilane is a highly flammable liquid and vapor that can form explosive mixtures with air.[1][17] It is also classified as a skin, eye, and respiratory irritant.[4][5] Therefore, strict safety protocols must be followed during its handling and use.
-
Handling: Always handle diethylsilane in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[1][17] All equipment used for transfer must be properly grounded to prevent static discharge, and only non-sparking tools should be used.[1][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] It should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Incompatible materials include oxidizing agents, alkalis, metal salts, and precious metals.[1][18]
-
Spills and Fire: In case of a spill, eliminate all ignition sources.[18] Absorb the spill with an inert material and place it in a suitable container for disposal.[18] For fires, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]
Conclusion
Diethylsilane is a reactive and versatile organosilicon reagent with significant applications in both synthetic chemistry and materials science. Its two Si-H bonds are the focal point of its reactivity, enabling its use in hydrosilylation, as a potent reducing agent, and as a clean precursor for chemical vapor deposition. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a laboratory setting, empowering researchers to leverage its unique chemical characteristics for the development of new molecules and advanced materials.
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